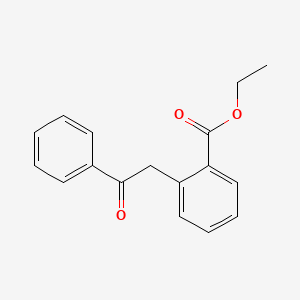

Ethyl 2-(2-oxo-2-phenylethyl)benzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 2-phenacylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15-11-7-6-10-14(15)12-16(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIWRLOWMUUUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645682 | |

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-66-4 | |

| Record name | Ethyl 2-(2-oxo-2-phenylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(2-oxo-2-phenylethyl)benzoate from Benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, in-depth exploration of a robust synthetic pathway for Ethyl 2-(2-oxo-2-phenylethyl)benzoate, commencing from the readily available precursor, benzoic acid. The narrative emphasizes the chemical principles underpinning each transformation, offering practical, field-proven insights into the experimental protocols.

Strategic Overview: A Multi-Step Synthetic Approach

The direct synthesis of this compound from benzoic acid in a single step is not chemically feasible. Therefore, a multi-step approach is necessary. The chosen strategy involves the initial formation of key intermediates, 2-benzoylbenzoic acid, followed by its esterification. This pathway is advantageous due to the accessibility of the starting materials and the well-established nature of the involved reactions.

Caption: Overall synthetic workflow from benzoic acid to the target molecule.

Step 1: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride

The initial and crucial step is the synthesis of the intermediate, 2-benzoylbenzoic acid, via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of benzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2]

Mechanistic Insight

The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of phthalic anhydride, which polarizes the carbonyl group and makes the carbonyl carbon more electrophilic. This activated complex is then attacked by the nucleophilic π-system of the benzene ring, leading to the formation of a sigma complex (arenium ion). The subsequent loss of a proton restores aromaticity and, after an aqueous workup, yields 2-benzoylbenzoic acid.[3]

Caption: Simplified mechanism of Friedel-Crafts acylation for 2-benzoylbenzoic acid synthesis.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |

| Phthalic Anhydride | 148.12 | 1.0 |

| Benzene | 78.11 | 3.0 - 5.0 (serves as solvent) |

| Aluminum Chloride (anhydrous) | 133.34 | 2.2 |

| Dilute Hydrochloric Acid | - | For workup |

| Diethyl Ether | 74.12 | For extraction |

Procedure:

-

To a reaction vessel equipped with a stirrer and a reflux condenser, add excess benzene and anhydrous aluminum chloride.[1]

-

Gradually add phthalic anhydride to the stirred mixture. The reaction is exothermic and the temperature should be maintained around 70-80°C.[1]

-

After the addition is complete, maintain the reaction mixture at 70-80°C for 1-2 hours to ensure complete reaction.[1]

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer (benzene layer) and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by a dilute solution of sodium bicarbonate to remove unreacted acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 2-benzoylbenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Step 2: Fischer Esterification of 2-Benzoylbenzoic Acid

The second step involves the esterification of the synthesized 2-benzoylbenzoic acid with ethanol to yield the target molecule, this compound. This is a classic Fischer esterification reaction, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).[4][5]

Mechanistic Insight

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the ester. The reaction is reversible, and using an excess of the alcohol or removing water as it is formed can drive the equilibrium towards the product side.[6]

Caption: Simplified mechanism of Fischer esterification.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar ratio) |

| 2-Benzoylbenzoic Acid | 226.23 | 1.0 |

| Ethanol (absolute) | 46.07 | Excess (serves as solvent) |

| Sulfuric Acid (concentrated) | 98.08 | Catalytic amount |

| Sodium Bicarbonate Solution | - | For neutralization |

| Diethyl Ether | 74.12 | For extraction |

Procedure:

-

In a round-bottom flask, dissolve 2-benzoylbenzoic acid in an excess of absolute ethanol.[7]

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and then with brine.

-

Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

An Alternative Synthetic Route

An alternative pathway to the target molecule could proceed through the intermediate Ethyl 2-(bromomethyl)benzoate .[8][9] This route would involve:

-

Esterification of o-Toluic Acid: Reaction of o-toluic acid with ethanol to form ethyl o-toluate.

-

Radical Bromination: Free-radical bromination of the methyl group of ethyl o-toluate using N-bromosuccinimide (NBS) and a radical initiator to yield Ethyl 2-(bromomethyl)benzoate.[8]

-

Friedel-Crafts Alkylation: Reaction of Ethyl 2-(bromomethyl)benzoate with benzene in the presence of a Lewis acid.[9]

While plausible, this route may present challenges with polysubstitution and regioselectivity during the Friedel-Crafts alkylation step.

Characterization

The final product, this compound, and the intermediate, 2-benzoylbenzoic acid, should be characterized using standard analytical techniques to confirm their identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ester and ketone, C-O stretching).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess the purity of solid compounds.

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

-

Benzene is a known carcinogen and is highly flammable. Handle with extreme care.

-

Aluminum chloride is corrosive and reacts violently with water.

-

Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent.

-

Diethyl ether is extremely flammable and forms explosive peroxides upon standing.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?[Link]

-

Scribd. Ethyl Benzoate Experiment. [Link]

-

Wikipedia. Ethyl benzoate. [Link]

-

Allen. Benzoic acid may be converted to ethyl benzoate by reaction with :-. [Link]

-

RSC Education. Microscale preparation of ethyl benzoate. [Link]

- Popp, F. D. (1984). The Preparation of 2-(2-Oxo-2-Phenylethyl) Benzoic Acids from Dilithiated Ortho-Toluic Acid.

-

Wikipedia. Roluperidone. [Link]

-

Dike, M. E. REPORT Lab work: ETHYL BENZOATE. [Link]

- Kumar, M. S., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528.

-

Synthesis and Characterization of 4-Ethylbenzophenone. (2015). [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Link]

-

Semantic Scholar. Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents:. [Link]

- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.

-

ResearchGate. Friedel–Crafts Acylation Reactions Using Esters. [Link]

-

Selective zeolite catalyst for alkylation of benzene with ethylene to produce ethylbenzene. [Link]

-

YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples![Link]

-

Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. [Link]

- Google Patents. Preparation method of benzoic acid (2-ethyl) hexyl ester.

-

PubChem. Phenethyl Benzoate. [Link]

- Google Patents. Process for preparing 2-benzoylbenzoic acids.

- Google Patents. Synthetic process of 2-benzoylbenzoic acid.

-

PubChem. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. [Link]

- Google Patents. A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid.

-

NIST WebBook. Benzoic acid, 2-phenylethyl ester. [Link]

-

LookChem. ETHYL 2-(BROMOMETHYL)BENZOATE suppliers & manufacturers in China. [Link]

-

Organic Syntheses. ETHYL α-(BROMOMETHYL)ACRYLATE. [Link]

-

YouTube. Esterification: Preparation of Ethyl benzoate. [Link]

-

MATEC Web of Conferences. Modeling of Benzene with Ethylene Alkylation. [Link]

- Google Patents.

-

SciSpace. Synthesis of ethyl benzoate with 18O-labeled ether bridge. [Link]

- Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

Sources

- 1. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]

- 2. CN101921189A - A kind of preparation method of 2-(4'-pentylbenzoyl) benzoic acid - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Benzoic acid may be converted to ethyl benzoate by reaction with :- [allen.in]

- 5. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]

- 6. youtube.com [youtube.com]

- 7. chem.uoi.gr [chem.uoi.gr]

- 8. ETHYL 2-(BROMOMETHYL)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. Roluperidone - Wikipedia [en.wikipedia.org]

"Ethyl 2-(2-oxo-2-phenylethyl)benzoate" chemical properties and structure

An In-depth Technical Guide to Ethyl 2-(2-oxo-2-phenylethyl)benzoate: Structure, Properties, and Synthetic Utility

Executive Summary

This compound is a bifunctional organic molecule featuring a keto-ester framework. Its structure, characterized by an ethyl benzoate core substituted at the ortho position with a phenacyl group (C₆H₅COCH₂-), presents significant opportunities for advanced organic synthesis and functional applications. The presence of two distinct carbonyl groups, an active methylene bridge, and two aromatic systems provides multiple sites for chemical modification. Notably, the phenacyl moiety is a well-documented photoremovable protecting group, suggesting that this compound and its derivatives could serve as photoactivatable precursors for releasing carboxylic acids or other functionalities with high spatiotemporal control. This guide provides a comprehensive analysis of its structural features, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and a discussion of its potential applications, particularly in photochemistry and as a versatile synthetic intermediate.

Molecular Structure and Identification

Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₇H₁₆O₃

-

Molecular Weight: 268.31 g/mol

Structural Elucidation

The molecule consists of a central benzene ring that is di-substituted at the 1 and 2 positions. An ethoxycarbonyl group (-COOCH₂CH₃) is located at the C1 position, defining it as an ethyl benzoate derivative. At the C2 position, a phenacyl group is attached via a methylene bridge, introducing a second carbonyl (ketone) and a terminal phenyl ring.

The logical relationship between these core structural components is visualized below.

Caption: Core components of this compound.

Conformational Analysis

While no experimental crystal structure for the title compound is publicly available, analysis of the closely related 2-oxo-2-phenylethyl benzoate provides valuable insight. In that analogue, the terminal phenyl rings exhibit a significant dihedral angle of 86.09°, indicating a non-planar, twisted conformation in the solid state. It is highly probable that this compound adopts a similar twisted conformation to minimize steric hindrance between the ortho-substituted phenacyl group and the ethyl ester moiety, as well as between the two phenyl rings. Free rotation around the C-C single bonds would allow for multiple conformations in solution.

Physicochemical Properties

Experimental data for this specific molecule is scarce. The properties below are estimated based on its structure and data from analogous compounds.

Summary of Properties

| Property | Value / Predicted State | Rationale / Notes |

| Physical State | Colorless to pale yellow oil or low-melting solid | Based on its molecular weight and functional groups. |

| Melting Point | Not determined | Expected to be low, if solid at room temperature. |

| Boiling Point | > 300 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF, Acetone). | The molecule is predominantly nonpolar, dominated by two aromatic rings and an ethyl group. |

| Stability | Stable under neutral, anhydrous conditions. | Susceptible to hydrolysis and photodegradation. |

Chemical Stability and Handling

-

Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester linkage to yield 2-(2-oxo-2-phenylethyl)benzoic acid and ethanol. The reaction is significantly faster under basic (saponification) conditions.

-

Photostability: The phenacyl chromophore (C₆H₅-C=O) strongly absorbs UV radiation. This absorption can lead to photochemical reactions, most notably the cleavage of the adjacent C-O or C-C bonds.[1] Therefore, the compound should be stored in amber vials or protected from light to prevent degradation.

Spectroscopic Characterization (Predicted)

A robust spectroscopic analysis is essential for structural confirmation. The following predictions are based on established principles and spectral data from related structures like ethyl benzoate and various phenacyl derivatives.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 8.00-7.40 (m, 9H): A complex region corresponding to the protons of the two aromatic rings. The ortho-substituted benzoate ring would present a complex splitting pattern (approx. δ 7.95-7.40), while the monosubstituted phenyl ketone ring would show distinct multiplets for its ortho, meta, and para protons (approx. δ 8.00, 7.60, 7.50).

-

δ 4.50 (s, 2H): A sharp singlet characteristic of the benzylic methylene protons (-CO-CH₂ -Ar), which are adjacent to two electron-withdrawing groups.

-

δ 4.40 (q, J = 7.1 Hz, 2H): A quartet corresponding to the methylene protons of the ethyl ester (-O-CH₂ -CH₃).

-

δ 1.40 (t, J = 7.1 Hz, 3H): A triplet for the terminal methyl protons of the ethyl ester (-O-CH₂-CH₃ ).

-

-

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~197.0: Ketone carbonyl carbon (Ar-C =O).

-

δ ~138.0 - 128.0: Aromatic carbons. At least 8-10 distinct signals are expected due to the unsymmetrical substitution.

-

δ ~61.5: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).[2][5]

-

δ ~45.0: Methylene bridge carbon (-C H₂-Ar).

-

δ ~14.0: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).[2][5]

-

Infrared (IR) Spectroscopy

-

~1720 cm⁻¹ (s, sharp): C=O stretch of the ethyl ester.

-

~1690 cm⁻¹ (s, sharp): C=O stretch of the aryl ketone.

-

~3100-3000 cm⁻¹ (m): Aromatic C-H stretch.

-

~2980-2850 cm⁻¹ (m): Aliphatic C-H stretch (ethyl and methylene groups).

-

~1600, 1450 cm⁻¹ (m): Aromatic C=C ring stretches.

-

~1300-1100 cm⁻¹ (s): C-O stretches associated with the ester group.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 268 is expected to be observed.

-

Key Fragmentation Patterns: Aromatic esters and ketones exhibit predictable fragmentation pathways.[6][7]

-

m/z = 105 (Base Peak): Loss of the ethyl 2-(methylene)benzoate radical to form the highly stable benzoyl cation [C₆H₅CO]⁺. This is a characteristic fragment for phenacyl-containing compounds.

-

m/z = 223: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion (M-45).

-

m/z = 163: Cleavage of the bond between the methylene bridge and the ketone, resulting in the [M - C₆H₅CO]⁺ fragment.

-

m/z = 77: Phenyl cation [C₆H₅]⁺, arising from further fragmentation of the benzoyl cation.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

While several routes are conceivable, a robust and high-yield synthesis can be achieved via a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling provides a reliable method for forming the key C-C bond between the benzoate and phenacyl moieties.

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol: Suzuki Coupling

Trustworthiness & Causality: This protocol is designed as a self-validating system. The choice of a palladium catalyst is standard for high-efficiency C-C bond formation. The base (K₂CO₃) is crucial for activating the boronic ester in the catalytic cycle. A mixed solvent system (Dioxane/H₂O) is used to ensure the solubility of both the organic substrates and the inorganic base. The reaction is performed under an inert atmosphere to prevent the degradation of the phosphine ligands and the palladium catalyst.

-

Reactor Setup: To a flame-dried Schlenk flask, add Ethyl 2-bromobenzoate (1.0 equiv.), 2-oxo-2-phenylethylboronic acid pinacol ester (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), followed by a degassed 1,4-dioxane/water solvent mixture (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications and Future Directions

Intermediate for Heterocyclic Synthesis

The 1,4-dicarbonyl relationship (ester and ketone) makes this molecule an excellent precursor for synthesizing five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis upon modification of the ester group.

Photoremovable Protecting Group (PPG)

The most compelling application stems from the phenacyl moiety, a well-established photoremovable protecting group (PPG) for carboxylic acids.[8][9] Irradiation with UV light (typically ~350 nm) induces cleavage of the O-CH₂ bond, releasing the protected molecule.

In this specific case, photolysis would be expected to cleave the C-C bond between the benzoate ring and the methylene bridge, leading to the release of a precursor to ethyl benzoate. However, a more common application involves using a phenacyl ester, where the carboxylate is attached to the phenacyl methylene group. The title compound is more of a scaffold that incorporates the phenacyl chromophore. If this molecule were to be functionalized further, this chromophore could be used to trigger a subsequent reaction upon irradiation.

The general mechanism for phenacyl ester cleavage involves an excited triplet state that abstracts a hydrogen atom, leading to radical intermediates that rearrange to release the free acid.[1][10]

Caption: General photocleavage mechanism for a phenacyl ester.

This property is highly valuable in drug delivery, materials science, and biochemistry for the controlled release of active molecules.

References

-

Literak, J., Dostalova, A., & Klan, P. (2006). Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors. The Journal of Organic Chemistry, 71(2), 713–723. [Link]

-

Rok, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Rok, M., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PubMed Central. [Link]

-

Givens, R. S., & Conrad, P. G. (1997). Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters. Journal of the American Chemical Society. [Link]

-

Klán, P., Šolomek, T., Bochet, C. G., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

-

Borch, R. F. (1976). Separation of Long Chain Fatty Acids as Phenacyl Esters by High Pressure Liquid Chromatography. Analytical Chemistry. [Link]

-

Filo. (2025). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

-

Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis. Supporting Information. [Link]

-

PubChem. Ethyl 2-benzoylbenzoate. PubChem Database. [Link]

-

Akoun Abou, et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Organic Chemistry. [Link]

-

PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. PubChem Database. [Link]

-

PubChem. Ethyl 2-benzoyl-3-oxo-3-phenylpropionate. PubChem Database. [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Link]

-

PubChem. 2-(2-Phenacylphenyl)ethyl benzoate. PubChem Database. [Link]

-

Clarke, D. J., et al. (2022). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. PubMed Central. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubChem. Phenethyl Benzoate. PubChem Database. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sci-Hub: are you are robot? [sci-hub.box]

An In-depth Technical Guide to Ethyl 2-(2-oxo-2-phenylethyl)benzoate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(2-oxo-2-phenylethyl)benzoate, a compound of interest in synthetic organic chemistry and potentially in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document focuses on a robust, proposed synthesis pathway, provides estimated physicochemical properties based on analogous structures, and discusses its potential applications.

Introduction and Chemical Identity

This compound, also known as ethyl 2-phenacylbenzoate, is an organic molecule characterized by an ethyl benzoate core substituted at the ortho position with a phenacyl group. The presence of a keto-ester functionality and two aromatic rings suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic systems and as a candidate for biological screening.

At present, a specific CAS number for this compound is not readily found in major chemical databases. This suggests that the compound may not be a widely commercialized or extensively studied substance, making a detailed understanding of its synthesis crucial for any research endeavor.

Proposed Synthesis Pathway

A logical and efficient two-step synthesis is proposed for the preparation of this compound. The strategy involves the initial synthesis of the carboxylic acid precursor, 2-(2-oxo-2-phenylethyl)benzoic acid, followed by a classic Fischer esterification to yield the target ethyl ester.

Step 1: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic acid

The synthesis of the carboxylic acid intermediate is based on the method described by Guion et al., which involves the condensation of dilithiated ortho-toluic acid with an aromatic ester.[1] This approach provides a direct route to the desired ortho-substituted phenacylbenzoic acid.

Causality of Experimental Choices:

-

Dilithiation of o-Toluic Acid: ortho-Toluic acid is treated with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate both the carboxylic acid proton and a proton from the ortho-methyl group. This creates a dianion, a powerful nucleophile, at the benzylic position. The use of excess LDA ensures complete dianion formation.

-

Condensation with an Aromatic Ester: The dilithiated intermediate then undergoes a Claisen-type condensation with an aromatic ester, such as methyl benzoate. The benzylic carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the keto functionality.

-

Aqueous Workup: Acidic aqueous workup is necessary to protonate the carboxylate and neutralize any remaining base, yielding the final 2-(2-oxo-2-phenylethyl)benzoic acid.

Experimental Protocol: Synthesis of 2-(2-oxo-2-phenylethyl)benzoic acid

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.5 M in hexanes, 2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of ortho-toluic acid (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the dianion.

-

Add a solution of methyl benzoate (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

-

Quench the reaction by carefully pouring it into a beaker of ice and water.

-

Acidify the aqueous mixture to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(2-oxo-2-phenylethyl)benzoic acid.

Step 2: Fischer Esterification to this compound

The second step involves the esterification of the synthesized carboxylic acid with ethanol in the presence of a strong acid catalyst. This is a classic and reliable method for the preparation of esters.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by ethanol.

-

Excess Ethanol: The Fischer esterification is a reversible reaction. Using ethanol as the solvent (in large excess) shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.

-

Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product. This can be achieved by azeotropic distillation using a Dean-Stark apparatus if a non-polar co-solvent like toluene is used.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-oxo-2-phenylethyl)benzoic acid (1.0 equivalent) in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Estimated Physicochemical Properties

As there is no readily available experimental data for this compound, the following table provides estimated physical and chemical properties based on structurally similar compounds such as 2-(2-oxo-2-phenylethyl)benzoic acid, ethyl benzoate, and (2-Oxo-2-phenylethyl) benzoate.

| Property | Estimated Value | Rationale/Comparison |

| Molecular Formula | C₁₇H₁₆O₃ | Based on the proposed structure. |

| Molecular Weight | 268.31 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid or viscous oil | Similar keto-esters are often solids at room temperature. |

| Melting Point | 70-90 °C | The precursor acid has a melting point. The ester is expected to have a lower but still solid melting point. |

| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | Typical for moderately polar organic esters. |

| ¹H NMR | Expected signals for aromatic protons, a methylene singlet (~4.5 ppm), an ethyl ester quartet (~4.3 ppm), and a triplet (~1.3 ppm). | Based on the chemical structure. |

| ¹³C NMR | Expected signals for two carbonyl carbons (keto and ester), aromatic carbons, a methylene carbon, and ethyl ester carbons. | Based on the chemical structure. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone (~1685 cm⁻¹) and the ester (~1720 cm⁻¹). | These are typical values for these functional groups. |

Potential Applications in Research and Development

While specific applications for this compound are not documented, its chemical structure suggests several areas of potential utility for researchers and drug development professionals:

-

Synthesis of Heterocycles: The 1,4-dicarbonyl relationship between the ester and the ketone makes this compound a prime candidate for the synthesis of various five- and six-membered heterocyclic rings, such as furans, pyrroles, and pyridazines, which are common scaffolds in medicinal chemistry.

-

Precursor for Biologically Active Molecules: The keto and ester functionalities can be further modified to introduce other chemical moieties, making it a versatile starting material for the synthesis of more complex molecules with potential biological activity.

-

Pro-drug Development: The ethyl ester group could potentially be used as a pro-drug moiety, which might be cleaved in vivo by esterases to release the active carboxylic acid.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Sources

Spectroscopic Data of Ethyl 2-(2-oxo-2-phenylethyl)benzoate: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

-

Predicted spectroscopic data for the target molecule, derived from fundamental principles of spectroscopy.

-

Experimental data from the closely related analogue, "2-oxo-2-phenylethyl benzoate" (CAS 33868-50-7), which serves as an excellent reference for understanding the core spectroscopic features.

This approach ensures a scientifically rigorous and practically useful guide for researchers in the field.

Introduction

Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a keto-ester with a molecular formula of C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . Its structure, featuring a phenacyl group attached to an ethyl benzoate moiety, makes it a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry as a building block for more complex structures. Accurate spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such molecules. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in ppm, multiplicities, and assignments for this compound in a standard solvent like CDCl₃ are outlined below. These predictions are based on the known spectral data of "2-oxo-2-phenylethyl benzoate" and the expected influence of the ethyl group.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (CH₃) | ~1.4 | Triplet (t) | ~7.1 | 3H |

| H-b (CH₂) | ~4.4 | Quartet (q) | ~7.1 | 2H |

| H-c (CH₂) | ~4.6 | Singlet (s) | - | 2H |

| Aromatic H | ~7.2 - 8.2 | Multiplet (m) | - | 9H |

Expertise & Experience:

-

The ethyl group protons (H-a and H-b) are expected to show a characteristic triplet-quartet pattern due to their mutual coupling. The quartet for the methylene protons (H-b) will be downfield due to the deshielding effect of the adjacent oxygen atom of the ester.

-

The methylene bridge protons (H-c) are predicted to appear as a singlet, as they lack adjacent protons to couple with. This singlet is expected to be significantly downfield due to the influence of the adjacent ketone and benzene ring.

-

The aromatic protons will appear as a complex multiplet in the range of 7.2-8.2 ppm. The protons on the phenacyl ring and the benzoate ring will have distinct, though potentially overlapping, signals. For comparison, in "2-oxo-2-phenylethyl benzoate," the aromatic protons appear as a multiplet between 7.45 and 8.17 ppm.[1][2]

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) |

| CH₃ | ~14 |

| O-CH₂ (ethyl) | ~61 |

| C-CH₂ | ~45 |

| Aromatic CH | ~128 - 134 |

| Aromatic C (quaternary) | ~130 - 140 |

| C=O (ester) | ~166 |

| C=O (ketone) | ~197 |

Expertise & Experience:

-

The two carbonyl carbons are the most downfield signals, with the ketone carbonyl typically appearing at a higher chemical shift than the ester carbonyl. In the analogue "2-oxo-2-phenylethyl benzoate," these appear at approximately 192.1 ppm and 166.0 ppm, respectively.[2]

-

The carbons of the ethyl group will be the most upfield signals.

-

The methylene bridge carbon will be in the mid-field region.

-

The aromatic region will show multiple signals for the protonated and quaternary carbons of the two benzene rings.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data would involve:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain a symmetrical TMS signal with a narrow linewidth.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 30-degree pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

The number of scans can be adjusted based on the sample concentration (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).

-

A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~3000-2850 | C-H (aliphatic) | Stretching |

| ~1720 | C=O (ester) | Stretching |

| ~1685 | C=O (ketone) | Stretching |

| ~1600, ~1450 | C=C (aromatic) | Stretching |

| ~1250 | C-O (ester) | Stretching |

Expertise & Experience:

-

The most prominent peaks in the IR spectrum will be the two carbonyl stretching vibrations. The ester carbonyl will likely appear at a higher wavenumber than the ketone carbonyl. For "2-oxo-2-phenylethyl benzoate," these are observed at approximately 1714 cm⁻¹ and a shoulder, or a separate peak, for the other carbonyl.[1]

-

The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.

-

The C-O stretching of the ester group will be a strong signal in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is modern and convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 268, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

| m/z | Fragment Ion | Structure |

| 163 | [M - C₆H₅CO]⁺ | Ethyl benzoate fragment |

| 149 | [M - C₇H₅O]⁺ | |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (likely base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Expertise & Experience:

-

The most stable carbocation, the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, is expected to be the base peak in the spectrum. This is a common fragmentation for phenacyl derivatives. The mass spectrum of "2-oxo-2-phenylethyl benzoate" also shows a prominent peak at m/z 105.[2]

-

Alpha-cleavage adjacent to the carbonyl groups is a primary fragmentation pathway.

-

Loss of the ethyl group and subsequent rearrangements can also lead to other observed fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization: In the mass spectrometer, the sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted key MS fragmentations.

Conclusion

While experimental spectra for this compound are not readily found, a comprehensive spectroscopic profile can be reliably predicted based on fundamental principles and data from the close analogue, 2-oxo-2-phenylethyl benzoate. This guide provides researchers and drug development professionals with the expected NMR, IR, and MS data, along with standard protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a laboratory setting.

References

-

I2-catalyzed regioselective oxo- and hydroxy-acyloxylation of alkenes and enol ethers. (n.d.). Amazon S3. Retrieved January 18, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. (n.d.). Bulgarian Chemical Communications. Retrieved January 18, 2026, from [Link]

-

Prasad, P. K. (2016). Asymmetric Synthesis of Bioactive Molecules and Development of Synthetic Methodologies Involving C-C, C-O and C-N Bond Formation. CSIR-NCL Digital Repository. [Link]

-

Ethanone, 2-(benzoyloxy)-1-phenyl-. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Reactivity and Stability of Ethyl 2-(2-oxo-2-phenylethyl)benzoate

Executive Summary

Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a complex organic molecule featuring an ethyl ester, a ketone, and an activated methylene bridge on a disubstituted benzene core. While not extensively documented in mainstream literature, its structural motifs are common in synthetic intermediates for pharmaceuticals and fine chemicals. Understanding its reactivity and stability is paramount for its effective use, storage, and integration into drug development pipelines. This guide provides a comprehensive technical overview based on first-principle organic chemistry and analogies to structurally related compounds. We will explore its synthesis, profile the reactivity of its key functional groups, and outline a systematic approach to evaluating its stability under various stress conditions, including hydrolysis, photolysis, and oxidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, predictive understanding of this molecule's behavior.

Molecular Profile and Physicochemical Properties

The structure of this compound presents several points of interest for chemical reactivity. The ortho-substitution pattern creates potential for intramolecular interactions, while the combination of an electron-withdrawing ester and a bulky side-chain influences the molecule's overall conformation and electronic properties.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₃ | Calculated |

| Molecular Weight | 268.31 g/mol | Calculated |

| XLogP3 | 3.5 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bond Count | 5 | Calculated |

Note: These properties are computationally derived and await experimental verification.

Proposed Synthesis and Characterization

A robust synthesis is crucial for obtaining high-purity material for reactivity and stability studies. A logical synthetic route involves the Friedel-Crafts acylation of a suitable precursor followed by esterification.

Synthesis Pathway Rationale: The most direct approach involves the intramolecular cyclization of a precursor to form a key intermediate, which is then converted to the target molecule. A plausible pathway begins with the reaction of thiosalicylic acid with 2-bromoacetophenone, followed by cyclization and further steps, a method adapted from related syntheses[1]. An alternative and perhaps more direct route would be the palladium-catalyzed coupling of ethyl 2-iodobenzoate with acetophenone, followed by appropriate workup.

Caption: Proposed workflow for the synthesis and characterization of the title compound.

Characterization:

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl group, a singlet for the benzylic methylene protons (CH₂), and multiplets in the aromatic region.

-

¹³C NMR: Key signals would correspond to the two carbonyl carbons (ester and ketone), the methylene carbon, and the carbons of the two aromatic rings[2].

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 268.31 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group or cleavage at the keto-methylene bond.

-

IR Spectroscopy: Characteristic peaks would include C=O stretching for the ester (~1720 cm⁻¹) and ketone (~1685 cm⁻¹), and C-O stretching for the ester bond.

Chemical Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups. Understanding these individual reactivities allows for the prediction of potential degradation pathways and metabolic fate.

Reactivity of the Ester Group: Hydrolysis

The ethyl ester is the most probable site of hydrolytic degradation. This reaction can be catalyzed by both acid and base, proceeding through a nucleophilic acyl substitution (addition-elimination) mechanism to yield 2-(2-oxo-2-phenylethyl)benzoic acid and ethanol[3][4][5].

Expert Insight: While both acid and base catalyze this reaction, base-catalyzed hydrolysis (saponification) is irreversible because the final step forms a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol by-product. This makes the compound particularly susceptible to degradation in alkaline formulations.

Caption: Simplified mechanism for the hydrolysis of the ester functional group.

Reactivity of the Ketone Group

The phenacyl ketone is susceptible to nucleophilic attack.

-

Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, forming Ethyl 2-(2-hydroxy-2-phenylethyl)benzoate, without affecting the ester group. This resultant alcohol could be a potential metabolite or a synthetic derivative[6].

-

Enolization: The ketone's α-protons on the methylene bridge are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation or condensation reactions.

Reactivity of the α-Methylene Bridge

The methylene protons are positioned between two electron-withdrawing groups (the phenyl ring and the ketone), making them relatively acidic. This site is a potential target for oxidative attack and a handle for further synthetic modifications.

Stability and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule, which is a critical component of any drug development program[7][8].

Experimental Protocols for Forced Degradation

The following protocols are designed to be self-validating by ensuring that stress conditions are sufficient to produce detectable degradation (typically 5-20%) without completely destroying the parent molecule.

Protocol 1: Hydrolytic Stability

-

Preparation: Prepare solutions of the compound (~1 mg/mL) in three media: 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

-

Incubation: Store aliquots of each solution at 60°C. Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the acidic and basic samples before dilution. Analyze all samples by a stability-indicating HPLC method.

-

Rationale: This experiment determines the susceptibility to acid/base-catalyzed hydrolysis. The elevated temperature accelerates the process to provide data within a practical timeframe[3][9].

Protocol 2: Photostability

-

Preparation: Prepare solutions in a photochemically inert solvent (e.g., acetonitrile/water) and expose them to a calibrated light source.

-

Exposure: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample must be stored under the same conditions but protected from light.

-

Analysis: Analyze samples by HPLC.

-

Rationale: Aromatic ketones and esters can absorb UV radiation, leading to photodegradation. Potential pathways include photo-cleavage or rearrangement reactions. Comparing to a dark control is critical to distinguish between photolytic and thermal degradation[7].

Caption: Experimental workflow for conducting forced degradation studies.

Predicted Degradation Profile

The following table summarizes the expected outcomes from the forced degradation studies.

Table 2: Summary of Predicted Degradation Pathways

| Stress Condition | Primary Mechanism | Major Predicted Degradant(s) |

| Acidic Hydrolysis | Nucleophilic Acyl Substitution | 2-(2-oxo-2-phenylethyl)benzoic acid |

| Basic Hydrolysis | Saponification | Sodium 2-(2-oxo-2-phenylethyl)benzoate |

| Oxidation (H₂O₂) | Oxidation of methylene bridge or aromatic ring | Hydroxylated derivatives; potential cleavage products |

| Photolysis (UV/Vis) | Photochemical Cleavage / Rearrangement | Benzoic acid derivatives, phenylglyoxal derivatives |

| Thermal (Heat) | Cleavage of the weakest bond (likely ester) | 2-(2-oxo-2-phenylethyl)benzoic acid |

Conclusion

This compound is a molecule whose stability is primarily dictated by its ester functionality, making it highly susceptible to hydrolysis, especially under basic conditions. Its ketone and activated methylene groups offer sites for metabolic transformation and potential oxidative degradation. A thorough understanding of these reactivity patterns, investigated through systematic forced degradation studies, is essential for its successful application in research and development. The protocols and predictive analyses outlined in this guide provide a robust framework for scientists to characterize this molecule, ensuring its quality, safety, and efficacy in its intended application.

References

-

PubChem. Ethyl 2-(2-ethoxy-2-oxoethyl)benzoate. National Center for Biotechnology Information. [Link]

-

Fun, H. K., Arshad, S., Garudachari, B., Isloor, A. M., & Satyanarayan, M. N. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]

-

Dike, M. E. REPORT Lab work: ETHYL BENZOATE. [Link]

-

Eawag-BBD. Benzoate Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]

-

Mol-Instincts. 2-oxo-2-phenylethyl benzoate. [Link]

-

ResearchGate. (PDF) 2-Oxo-2-phenylethyl benzoate. [Link]

-

The Good Scents Company. phenethyl benzoate. [Link]

-

SSERC. Hydrolysis of ethyl benzoate – pupil guide. [Link]

-

SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

-

PubChem. Phenethyl Benzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl benzoate. National Center for Biotechnology Information. [Link]

-

Quora. In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. [Link]

-

NIST. Benzoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. [Link]

-

Shailesh's Chemistry. (2021, May 29). Ethyl benzoate to Benzoic acid [Video]. YouTube. [Link]

-

ResearchGate. Ultrasonic and Acoustic Investigation of Binary Mixtures of Ethyl Benzoate and 2 Methyl 1 Propanol at Different Temperatures. [Link]

-

PubChem. (r)-2-Hydroxy-2-phenylethyl benzoate. National Center for Biotechnology Information. [Link]

Sources

- 1. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sserc.org.uk [sserc.org.uk]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. (r)-2-Hydroxy-2-phenylethyl benzoate | C15H14O3 | CID 9794802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Ethyl 2-(2-oxo-2-phenylethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Solubility in a Promising Keto Ester

Ethyl 2-(2-oxo-2-phenylethyl)benzoate is a keto ester of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a keto group, an ester linkage, and two phenyl rings, makes it a versatile building block for more complex molecules. However, the successful application of this compound in any synthetic route or formulation is fundamentally governed by its interaction with the surrounding solvent medium—its solubility. This guide provides a comprehensive technical overview of the anticipated solubility of this compound in a range of common organic solvents, grounded in its physicochemical properties and data from analogous structures. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for its prediction and determination.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is dictated by its molecular structure. For this compound, the key physicochemical parameters are as follows:

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₇H₁₆O₃ | Provides the elemental composition. |

| Molecular Weight | 268.31 g/mol | A moderate molecular weight, suggesting that solubility will be heavily influenced by intermolecular forces. |

| Structure | Aromatic ketone and ethyl ester | The presence of two phenyl rings contributes to a significant non-polar character. The ketone and ester functional groups introduce polarity and potential for dipole-dipole interactions and hydrogen bonding with protic solvents. |

| Polarity | Moderately polar | The molecule possesses both non-polar (phenyl rings, ethyl chain) and polar (carbonyl and ester groups) regions, leading to an overall moderate polarity. This suggests solubility in a range of solvents, with a preference for those of similar polarity. |

| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the ketone and ester groups can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents like alcohols. It does not have hydrogen bond donor capabilities. |

The interplay of these features suggests that this compound will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexane. Its optimal solubility is anticipated in solvents of intermediate polarity.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and solubility data for structurally related compounds such as ethyl benzoate and 2-oxo-2-phenylethyl benzoate, the following solubility profile is predicted. Ethyl benzoate is known to be highly soluble in organic solvents such as alcohols, ethyl acetate, chloroform, and hexane[1][2]. Similarly, the recrystallization of 2-oxo-2-phenylethyl benzoate from ethanol indicates its good solubility in this solvent[3][4].

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | High | The ability of ethanol to engage in hydrogen bonding with the keto and ester groups, coupled with its alkyl chain that can interact with the non-polar regions of the molecule, suggests strong solvation. |

| Methanol | Moderate to High | Similar to ethanol, but its higher polarity might slightly reduce its effectiveness in solvating the large non-polar phenyl rings. | |

| Polar Aprotic | Acetone | High | The polarity of acetone is well-suited to interact with the polar functional groups of the keto ester through dipole-dipole interactions. |

| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating non-polar moieties compared to acetone. | |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent capable of strong dipole-dipole interactions, making it a good candidate for dissolving this compound. The synthesis of a related compound, 2-oxo-2-phenylethyl benzoate, was carried out in DMF, suggesting good solubility of the structural class in this solvent[3][4]. | |

| Dichloromethane (DCM) | High | DCM has an intermediate polarity and is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar features. | |

| Non-Polar | Toluene | Moderate to High | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute. |

| Hexane | Low to Moderate | The large non-polar regions of this compound will have some affinity for hexane, but the polar functional groups will hinder extensive dissolution. | |

| Diethyl Ether | Moderate to High | Diethyl ether has a slight polarity and is a good solvent for many organic compounds of moderate polarity. |

Experimental Determination of Solubility: A Validating Protocol

Given the predictive nature of the above data, experimental verification is crucial. The following protocol outlines a standard method for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. An excess is ensured when undissolved solid remains.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C) and stir vigorously for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Dilution:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

-

Transfer the aliquot to a volumetric flask and dilute with a suitable solvent in which the compound is highly soluble to a known final volume. This diluted sample will be used for analysis.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can affect the solubility of this compound and should be controlled during experimental determination:

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature. It is crucial to maintain a constant and recorded temperature during experiments.

-

Solvent Purity: The presence of impurities in the solvent can alter its polarity and solvating power, leading to inaccurate solubility measurements. Always use high-purity, analytical grade solvents.

-

Polymorphism: The crystalline form of the solid can impact its solubility. Ensure that the same crystalline form of this compound is used throughout a series of experiments.

Conclusion

References

- Solubility of Things.

- Chem-Impex.

- LookChem.

- ResearchGate. Solubility and thermodynamic analysis of ketoprofen in organic solvents.

- Chemistry LibreTexts. Properties of Esters.

- ResearchGate. How to determine the solubility of a substance in an organic solvent ?.

- Google Patents. Phenylethyl benzoate for use in cosmetics, toiletries and personal care products.

- PubChem.

- ResearchGate.

- National Institutes of Health.

Sources

A Theoretical and Computational Guide to the Molecular Structure of Ethyl 2-(2-oxo-2-phenylethyl)benzoate

Abstract

This technical guide provides a comprehensive theoretical framework for studying the molecular structure and electronic properties of Ethyl 2-(2-oxo-2-phenylethyl)benzoate. Leveraging Density Functional Theory (DFT), we delineate a robust computational protocol for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP). This document is intended for researchers, chemists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings necessary to interpret computational results for similar keto-ester compounds. The methodologies described herein are self-validating, ensuring a high degree of confidence in the predicted molecular and electronic characteristics.

Introduction

This compound is a keto-ester derivative of significant interest in synthetic organic chemistry. Its structure, featuring a flexible ethyl chain connecting two rigid aromatic systems, presents a compelling case for theoretical investigation. Understanding the molecule's preferred three-dimensional conformation, electronic charge distribution, and vibrational properties is paramount for predicting its reactivity, stability, and potential applications, for instance, as a precursor in the synthesis of heterocyclic compounds or as a scaffold in medicinal chemistry.

Computational chemistry provides powerful tools to elucidate these properties at a molecular level, offering insights that complement and guide experimental work.[1] This guide focuses on the application of Density Functional Theory (DFT), a method that offers an excellent balance between computational cost and accuracy for medium-sized organic molecules.[2][3] The objective is to present a complete, step-by-step computational workflow for characterizing this compound, from initial structure generation to the analysis of its electronic landscape.

The Theoretical Framework: Density Functional Theory (DFT)

At its core, quantum chemistry aims to solve the time-independent Schrödinger equation to determine the electronic properties of a system.[4] However, exact solutions are only possible for very simple systems. DFT provides a pragmatic and effective alternative by reformulating the problem in terms of the electron density, ρ(r), instead of the complex many-electron wavefunction.[5] The total energy of the system is a functional of this density.

The practical application of DFT is realized through the Kohn-Sham method, which uses a set of non-interacting orbitals (the Kohn-Sham orbitals) to construct the electron density.[4] The accuracy of a DFT calculation hinges on two key choices:

-

The Exchange-Correlation Functional: This term accounts for the complex quantum mechanical interactions between electrons. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for organic molecules because they incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure.[6][7][8] The B3LYP functional has been extensively benchmarked and provides a reliable balance of accuracy and computational efficiency.[9]

-

The Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.[10] Pople-style basis sets, like the 6-311++G(d,p) set, are common choices. This notation indicates a flexible triple-zeta basis set for valence electrons, augmented with diffuse functions (++G) to better describe weakly bound electrons and polarization functions (d,p) to allow for anisotropy in the electron distribution, which is crucial for describing bonding accurately.[11]

Computational Methodology

The following protocols outline a validated workflow for the theoretical characterization of this compound. This process is designed to be sequential, where the output of each step serves as a validated input for the next.

Initial Structure Preparation

The first step involves generating a plausible 3D structure of the molecule. This can be accomplished using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). Care should be taken to create a reasonable initial geometry, although the subsequent optimization step is designed to find the lowest energy conformation.

Protocol: Geometry Optimization

The purpose of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[5][12] This represents the most stable, ground-state structure of the molecule.

Step-by-Step Protocol:

-

Input File Generation: Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method Specification: Define the level of theory. A robust choice for this molecule is B3LYP/6-311++G(d,p) .[8][13] The B3LYP functional provides accuracy for organic systems, while the 6-311++G(d,p) basis set offers the necessary flexibility.[6][7]

-

Job Type: Specify the job type as Opt (Optimization). This instructs the software to perform the energy minimization algorithm.

-

Convergence Criteria: Use the default, tight convergence criteria to ensure a true minimum is located.

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to lower the total energy until the specified convergence criteria are met.

-

Output Analysis: The final output will contain the optimized Cartesian coordinates of the molecule.

Protocol: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This serves two critical functions:

-

Verification of Minimum Energy: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.[14]

-

Prediction of Spectroscopic Data: The calculated frequencies correspond to the fundamental vibrational modes of the molecule, which can be correlated with experimental Infrared (IR) and Raman spectra.[13][15]

Step-by-Step Protocol:

-

Input File Generation: Use the optimized coordinates from the previous step.

-

Method Specification: Use the same level of theory as the optimization, B3LYP/6-311++G(d,p) , to ensure consistency.

-

Job Type: Specify the job type as Freq (Frequency).

-

Execution: Run the calculation.

-

Output Analysis:

-

Confirm that all calculated frequencies are positive.

-

Analyze the vibrational modes and their corresponding IR intensities. It is common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and methodological approximations.[13][16]

-

Workflow Visualization

The relationship between these core computational steps forms a self-validating loop, ensuring the reliability of the final results.

Caption: Computational workflow for theoretical molecular analysis.

Results and Discussion

This section discusses the expected outcomes from the computational analysis of this compound.

Optimized Molecular Geometry

The optimization will yield the most stable 3D structure. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared to standard values. The dihedral angles between the two phenyl rings and involving the central keto-ethyl bridge are particularly important for defining the molecule's overall shape.

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Description | Predicted Value (Å or °) |

|---|---|---|

| r(C=O)ketone | Ketone Carbonyl Bond Length | ~1.22 Å |

| r(C=O)ester | Ester Carbonyl Bond Length | ~1.21 Å |

| r(C-O)ester | Ester C-O Single Bond Length | ~1.35 Å |

| ∠(O=C-C) | Ketone Angle | ~120.5° |

| τ(Ph-C-C-Ph) | Central Dihedral Angle | Variable |

Vibrational Analysis

The calculated vibrational spectrum provides fingerprints for key functional groups. After scaling, these frequencies can be compared with experimental IR data for validation.

Table 2: Predicted Principal Vibrational Frequencies (Scaled)

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium-Weak | Aliphatic C-H Stretch |

| ~1715 | Very Strong | Ester C=O Stretch |

| ~1685 | Strong | Ketone C=O Stretch |

| ~1600 | Strong | Aromatic C=C Stretch |

| ~1250 | Very Strong | Ester C-O Stretch |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic properties.[17]

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap (E_gap): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable.[17]

For this compound, the HOMO is expected to be localized on the more electron-rich phenyl ring, while the LUMO is likely centered on the benzoyl moiety due to the electron-withdrawing nature of the ketone.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is invaluable for identifying sites of electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to attack by electrophiles. These are expected around the oxygen atoms of the carbonyl groups.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to attack by nucleophiles. These are expected around the acidic hydrogen atoms.

Conceptual Relationships of Calculated Properties

Caption: Relationship between calculated properties and their chemical interpretation.

Conclusion